2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. It is characterized by its complex structure, which includes a quinoline core, a methoxyphenyl group, and a pyridinylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer and anti-microbial agent.
This compound can be classified as a quinoline carboxamide derivative. Quinoline derivatives are known for their diverse biological activities, making them important in drug discovery. The specific arrangement of functional groups in 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide may influence its reactivity and interaction with biological targets, enhancing its potential in therapeutic applications.
The synthesis of 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves several key steps:
These steps may require optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular formula of 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is , with a molecular weight of approximately 306.36 g/mol. The structure can be represented using various chemical notation systems such as InChI and SMILES:
InChI=1S/C19H18N2O2/c1-14-9-7-13(8-10-14)15-20(21)17-12-18(22)23-19(15)16(17)11-5-3-2-4-6-11/h2-12H,20H2,1H3,(H,21,22)The compound features a quinoline ring system that is not planar due to the puckering of the pyridine ring. This structural complexity contributes to its unique chemical properties.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions employed during these reactions.
The mechanism of action for 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is closely tied to its biological activity:
The physical properties of 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide include:
Chemical properties include:
The applications of 2-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide are diverse:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: